Racephedrine
Overview
Description
Racephedrine is a stimulant drug that has been used in medical and scientific research for many years. It is a derivative of amphetamine and is a potent central nervous system (CNS) stimulant. Racephedrine has been studied for its effects on the body, its mechanisms of action, and its applications in scientific research.
Scientific Research Applications
Racephedrine has been used in a variety of scientific research applications. It has been used to study the effects of acute and chronic stimulant administration on behavior and cognition, as well as to study the effects of stimulant drugs on various brain regions. Racephedrine has also been used to study the effects of stimulants on reward-related behavior, and to study the effects of chronic stimulant administration on neuroplasticity. In addition, racephedrine has been used to study the effects of chronic stimulant administration on motor coordination, and to study the effects of stimulants on the development of tolerance and dependence.
Mechanism Of Action
Racephedrine acts on the Racephedrine by increasing the activity of the neurotransmitters dopamine, norepinephrine, and serotonin. It increases the release of these neurotransmitters from the presynaptic terminals, and also increases the reuptake of these neurotransmitters from the postsynaptic terminals. Racephedrine also increases the activity of the noradrenergic and dopaminergic neurons in the brain, resulting in increased arousal and alertness.
Biochemical And Physiological Effects
Racephedrine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause feelings of euphoria and increased energy. Racephedrine can also cause increased sweating, increased respiration, and increased body temperature. In addition, racephedrine can cause insomnia, restlessness, and irritability.
Advantages And Limitations For Lab Experiments
Racephedrine has several advantages for use in laboratory experiments. It is a potent Racephedrine stimulant, so it is able to produce a wide range of effects in a relatively short period of time. In addition, racephedrine is relatively safe and non-toxic when used in lab experiments, and it is easy to synthesize and store. However, there are also some limitations to using racephedrine in laboratory experiments. It has a short half-life, so it must be administered frequently in order to maintain its effects. In addition, racephedrine can cause tolerance and dependence, so it is important to use it in a controlled manner.
Future Directions
There are a variety of potential future directions for racephedrine research. One potential direction is to further study the effects of racephedrine on behavior, cognition, and brain regions. Another potential direction is to study the effects of racephedrine on reward-related behavior, and to study the effects of chronic racephedrine administration on neuroplasticity. In addition, further research could be conducted on the effects of racephedrine on motor coordination, and on the development of tolerance and dependence. Finally, further research could be conducted on the long-term effects of racephedrine on the body and brain.
properties
IUPAC Name |
2-(methylamino)-1-phenylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGRBVOPPLSCSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858959 | |
Record name | 2-(Methylamino)-1-phenyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racephedrine | |
CAS RN |
53214-57-6, 299-42-3 | |
Record name | 2-(Methylamino)-1-phenyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53214-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha-(1-methylaminoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053214576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ephedrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | WLN: QYR&Y1&M1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ephedrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylamino)-1-phenyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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